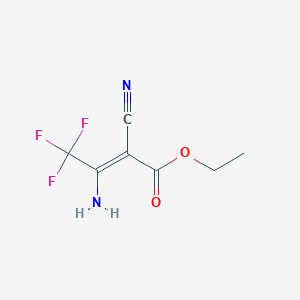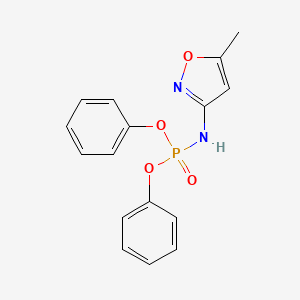![molecular formula C18H17FN2O5 B4899151 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
Descripción general
Descripción
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, also known as FFAA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been reported to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce pain and swelling in different models of acute and chronic inflammation. This compound has also been shown to possess antioxidant properties and to protect against oxidative stress-induced damage in different cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in lab experiments include its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its potential use in the treatment of other diseases such as cancer, Alzheimer's disease, and diabetes. However, the limitations of using this compound in lab experiments include its synthetic nature, which may limit its availability and increase its cost, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. One direction is to investigate its potential use in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the development of novel this compound derivatives with improved pharmacological properties is also an area of future research.
Aplicaciones Científicas De Investigación
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been extensively studied for its anti-inflammatory and analgesic effects in various animal models of inflammation. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce pain and swelling in different models of acute and chronic inflammation. This compound has also been investigated for its potential use in the treatment of other diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-13-7-5-12(6-8-13)11-14(17(24)20-9-1-4-16(22)23)21-18(25)15-3-2-10-26-15/h2-3,5-8,10-11H,1,4,9H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCZXGLIUPTCU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4899080.png)


![1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
![methyl 4-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B4899106.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)
![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)
